molecular formula C61H76N14O13 B3028769 (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) CAS No. 319432-01-4

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)

Cat. No. B3028769
CAS RN: 319432-01-4
M. Wt: 1213.3 g/mol
InChI Key: ROTSJSOOVZSDIQ-AVHLHLRFSA-N
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Description

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) is a peptide hormone that plays a crucial role in the reproductive system of fish. This hormone is commonly used in scientific research to study the mechanisms of reproduction in fish species.

Scientific Research Applications

Induced Ovulation and Spawning

  • The synthetic LHRH analogue, including (des-gly10,d-trp6,pro-nhet9)-lhrh, has been used to study induced ovulation and spawning in fish species like bream (Abramis brama L.) (Glubokov, Motloch, & Sedova, 1991).
  • It has also been applied to grey mullet (Mugil cephalus) to induce the final stages of maturation and spawning, demonstrating its effectiveness in aquaculture (Lee, Tamaru, Miyamoto, & Kelley, 1987).

Development of Gonadal Maturation

  • Researchers have developed methods using LHRH analogues like (Des-gly10,d-trp6,pro-nhet9)-lhrh to induce gonadal development and maturation in fish species such as the red sea bream (Pagrus major) during non-spawning seasons. This has significant implications for the management of reproductive cycles in aquaculture (Matsuyama et al., 1995).

Synthesis and Design of LHRH Analogs

  • The synthesis and design of LHRH analogs, including variants like (Des-gly10,d-trp6,pro-nhet9)-lhrh, have been explored to create superagonists of LHRH. This research aids in understanding the molecular mechanisms of hormone action and potentially in developing new therapeutic agents (Chung Jy et al., 1989).

Hormone Stability and Safety

  • Studies have also assessed the stability of LHRH analogs under simulated gastric conditions to ensure human food safety. These findings are crucial for aquaculture practices where such hormones are used for fish breeding (Su et al., 2016).

Gonadotropin-Releasing Hormone Characterization

  • Research has characterized various forms of gonadotropin-releasing hormone (GnRH) in species like sea bream (Sparus aurata), which aids in understanding the endocrine regulation in fish and potentially improving aquaculture breeding programs (Powell et al., 1994).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTSJSOOVZSDIQ-AVHLHLRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N14O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

319432-01-4
Record name 319432-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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